molecular formula C21H16ClN5O3 B2877899 2-(4-chlorophenoxy)-N-(2-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide CAS No. 2034535-40-3

2-(4-chlorophenoxy)-N-(2-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide

Cat. No. B2877899
CAS RN: 2034535-40-3
M. Wt: 421.84
InChI Key: VSHGLARHPQQYCF-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-N-(2-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide is a useful research compound. Its molecular formula is C21H16ClN5O3 and its molecular weight is 421.84. The purity is usually 95%.
BenchChem offers high-quality 2-(4-chlorophenoxy)-N-(2-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-chlorophenoxy)-N-(2-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Computational and Pharmacological Evaluation

Research has explored heterocyclic derivatives, including oxadiazole and pyrazole compounds, for their pharmacological potential. These compounds have been evaluated computationally and pharmacologically for toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. For instance, docking studies against targets like the epidermal growth factor receptor (EGFR), tubulin, cyclooxygenase-2 (COX-2), and 5-lipoxygenase (5-LOX) have highlighted the potential inhibitory effects of these derivatives. This suggests a broad pharmacological application, particularly in anti-inflammatory and analgesic therapies, as well as in cancer treatment protocols (Faheem, 2018).

Nonlinear Optical Properties

Another area of research focuses on the nonlinear optical properties of crystalline structures incorporating acetamide derivatives. Studies have used computational methods to understand the linear and nonlinear optical behavior of these compounds, indicating their potential application in photonic devices such as optical switches, modulators, and for optical energy applications (Castro et al., 2017).

Antioxidant and Antimicrobial Activities

Synthesis and characterization of coordination complexes based on pyrazole-acetamide derivatives have been conducted to explore their antioxidant activities. Through various spectroscopic studies and in vitro evaluations, these complexes have been found to exhibit significant antioxidant properties, indicating their utility in developing new antioxidant agents (Chkirate et al., 2019).

Anti-tubercular Activity

The synthesis of condensed oxadiazole and pyrazine derivatives has also been researched, with a focus on their anti-tubercular activity. Spectroscopic analyses and computational studies have helped in identifying compounds with promising anti-tubercular properties, suggesting potential applications in the treatment of tuberculosis (El-Azab et al., 2018).

Molecular Docking and Cytotoxicity Studies

Furthermore, N-substituted 5-[(4-chlorophenoxy) methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides have been synthesized and evaluated for their antibacterial potential and enzyme inhibition capabilities. These studies include molecular docking to identify active binding sites and assess bioactivity, pointing towards applications in designing antibacterial agents and enzyme inhibitors (Siddiqui et al., 2014).

properties

IUPAC Name

2-(4-chlorophenoxy)-N-[2-[(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClN5O3/c22-15-5-7-16(8-6-15)29-13-19(28)25-17-4-2-1-3-14(17)11-20-26-21(27-30-20)18-12-23-9-10-24-18/h1-10,12H,11,13H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSHGLARHPQQYCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC2=NC(=NO2)C3=NC=CN=C3)NC(=O)COC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-chlorophenoxy)-N-(2-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)acetamide

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